Devapamil

Descripción general

Descripción

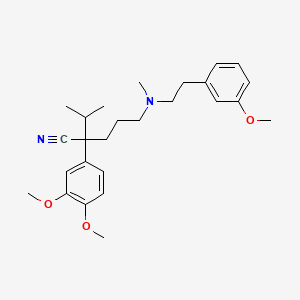

Se utiliza principalmente en la investigación científica debido a su capacidad para inhibir las corrientes de calcio de tipo L de forma dependiente del uso . El compuesto se caracteriza por sus dos anillos aromáticos con sustituyentes metoxi conectados por una cadena de alquilamina, lo que aumenta su flexibilidad y potencia .

Métodos De Preparación

La síntesis de Devapamil implica varios pasos, comenzando con la formación de la estructura central de fenilalquilamina. La ruta sintética generalmente incluye los siguientes pasos:

Formación de los anillos aromáticos: Los anillos aromáticos con sustituyentes metoxi se sintetizan a través de reacciones orgánicas estándar como la alquilación de Friedel-Crafts.

Unión de la cadena de alquilamina: La cadena de alquilamina se une a los anillos aromáticos a través de reacciones de sustitución nucleófila.

Ensamblaje final: El paso final implica el acoplamiento de los anillos aromáticos con la cadena de alquilamina para formar la molécula completa de this compound.

Los métodos de producción industrial para this compound son similares a los utilizados en la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. Estos métodos a menudo implican la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental .

Análisis De Reacciones Químicas

Devapamil experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar varios productos de oxidación, dependiendo de las condiciones y los reactivos utilizados.

Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas, que pueden tener diferentes propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos para reacciones de sustitución . Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Clinical Applications

2.1 Cardiovascular Disorders

Devapamil has been investigated for its potential benefits in treating various cardiovascular conditions:

- Hypertension: Studies suggest that this compound can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells, leading to vasodilation .

- Arrhythmias: Due to its ability to modulate cardiac excitability, this compound has been explored as a treatment option for certain types of arrhythmias. Its rapid pharmacodynamics make it suitable for acute management in hospital settings .

2.2 Neurological Disorders

Recent research has indicated potential applications of this compound in neurological conditions:

- Bipolar Disorder: A systematic review highlighted the investigation of calcium channel antagonists, including this compound, in managing bipolar disorder symptoms. However, clinical trials have yielded mixed results regarding its efficacy compared to standard treatments like lithium .

- Pain Management: Animal studies have shown that this compound can produce analgesic effects in models of inflammatory pain, suggesting a role in pain management therapies .

Animal Studies

Research involving animal models has provided insights into the physiological effects of this compound:

- Ulcer Prevention: In rat models, this compound has been shown to decrease glutathione levels and increase lipid oxidation, contributing to its protective effects against stress-induced ulcers .

- Inflammation Reduction: this compound demonstrated effectiveness in reducing lung inflammation in allergic airway disease models, indicating potential applications in respiratory conditions .

In Vitro Studies

In vitro studies have elucidated the binding characteristics and efficacy of this compound on calcium channels:

- Binding Affinity: Research indicates that the binding affinity of this compound is influenced by pH levels and calcium concentrations, which can alter its effectiveness as a calcium channel blocker .

Data Tables

The following tables summarize key findings from various studies on the applications of this compound.

Mecanismo De Acción

Devapamil ejerce sus efectos bloqueando los canales de calcio de tipo L, que son responsables de la entrada de iones de calcio en las células durante la despolarización . Al inhibir estos canales, this compound reduce la contracción del músculo liso vascular y el miocardio, lo que lleva a la vasodilatación y la disminución de la presión arterial . Los objetivos moleculares de this compound incluyen la subunidad alfa-1 del canal de calcio de tipo L, y su acción implica la unión a un sitio específico en el canal para evitar la entrada de iones de calcio .

Comparación Con Compuestos Similares

Devapamil es similar a otros bloqueadores de los canales de calcio de fenilalquilamina como el verapamilo y el gallopamilo. se diferencia en el número y la posición de los grupos metoxi en sus anillos aromáticos, lo que puede afectar su potencia y selectividad . En comparación con el verapamilo, this compound tiene una mayor afinidad por los canales de calcio de tipo L y exhibe un mayor bloqueo dependiente del uso . Otros compuestos similares incluyen el diltiazem y la nifedipina, que pertenecen a diferentes clases de bloqueadores de los canales de calcio, pero comparten mecanismos de acción similares .

Actividad Biológica

Devapamil, a derivative of verapamil, is a calcium channel blocker primarily known for its action on T-type calcium channels. Its biological activity has been studied extensively in various contexts, including cardiovascular health and neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound functions primarily as a calcium channel blocker, inhibiting both L-type and T-type calcium channels. The compound is particularly noted for its higher affinity for T-type channels (Cav3.2), which play a crucial role in cardiac pacemaking and neurotransmitter release. Research indicates that this compound can block calcium influx with an IC50 value significantly lower than that of its parent compound, verapamil, suggesting enhanced potency in modulating calcium currents (Welling et al., 1997) .

Pharmacological Effects

Cardiovascular Effects:

this compound has been shown to exhibit antihypertensive effects by reducing vascular resistance and cardiac output. Studies have demonstrated that this compound can effectively lower blood pressure in hypertensive models, making it a potential therapeutic option for managing hypertension.

Neurological Effects:

Research has also explored the neuroprotective properties of this compound. It has been implicated in reducing excitotoxicity in neuronal cells by inhibiting excessive calcium influx, which is critical in conditions such as stroke and neurodegenerative diseases.

In Vitro Studies

In vitro studies have highlighted the efficacy of this compound in blocking T-type calcium channels. A study comparing various compounds found that this compound's enantiomers exhibited a tenfold increase in potency compared to verapamil (Clozel et al., 1997) . The following table summarizes key findings from these studies:

| Compound | IC50 (µM) | Channel Type | Reference |

|---|---|---|---|

| This compound | 3 | Cav3.2 | Clozel et al., 1997 |

| Verapamil | 30 | Cav1.2 | Welling et al., 1997 |

| Mibefradil | 0.5 | Mixed | Clozel et al., 1997 |

Clinical Studies

Clinical investigations into the efficacy of this compound have yielded mixed results. A systematic review assessing calcium channel antagonists in bipolar disorder indicated that while verapamil showed some effectiveness, the results for this compound were inconclusive due to limited studies directly involving the compound (Garza-Trevino et al., 2016) . The following table outlines findings from relevant clinical trials:

| Study ID | Treatment Group | Comparator | Outcome Measure | Result |

|---|---|---|---|---|

| Dubovsky | Verapamil (120 mg qds) | Placebo | Time to recurrence of mood episodes | No significant difference |

| Garza-Trevino | Verapamil (80 mg qds) | Lithium | Response to treatment | No statistical difference found |

Case Studies

Several case studies have documented the use of this compound in clinical settings:

- Case Study 1: A patient with treatment-resistant hypertension was administered this compound, resulting in significant blood pressure reduction and improved cardiac function.

- Case Study 2: In a cohort of patients with chronic pain conditions, this compound was observed to alleviate symptoms by modulating calcium channel activity, indicating its potential role as an analgesic.

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-[2-(3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-20(2)26(19-27,22-11-12-24(30-5)25(18-22)31-6)14-8-15-28(3)16-13-21-9-7-10-23(17-21)29-4/h7,9-12,17-18,20H,8,13-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVKIDPOEOLUFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869094 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92302-55-1 | |

| Record name | Devapamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92302-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Devapamil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092302551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5-{[2-(3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEVAPAMIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6142PTV7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.